N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride
Description
N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride is a chemical compound with the molecular formula C6H5Cl5N3P. It is known for its unique structure, which includes both dichloro and dicyano functional groups attached to a butyl chain, along with a phosphorimidic trichloride moiety .
Properties
CAS No. |
62715-43-9 |
|---|---|
Molecular Formula |
C6H5Cl5N3P |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[dichloro-[(trichloro-λ5-phosphanylidene)amino]methyl]-2-ethylpropanedinitrile |
InChI |
InChI=1S/C6H5Cl5N3P/c1-2-5(3-12,4-13)6(7,8)14-15(9,10)11/h2H2,1H3 |
InChI Key |
JCCSZKFEOUKDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)(C#N)C(N=P(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 1,1-dichloro-2,2-dicyanobutane with phosphorus trichloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents depending on the desired transformation .
Scientific Research Applications
N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing phosphorimidic groups into molecules.
Biology: The compound’s reactivity makes it useful in modifying biomolecules for various studies.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride exerts its effects involves its ability to react with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For example, in organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds .
Comparison with Similar Compounds
N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride can be compared with other similar compounds such as:
N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride: Similar structure but with a different alkyl chain length.
Phosphorimidic trichlorides with different substituents: Variations in the substituents can lead to differences in reactivity and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
